molecular formula C20H16O3 B571471 3-Benzyloxy-2-styryl-pyran-4-one CAS No. 1206102-05-7

3-Benzyloxy-2-styryl-pyran-4-one

Cat. No.: B571471
CAS No.: 1206102-05-7
M. Wt: 304.345
InChI Key: GRNZXGRTBJGQGT-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-Phenylethenyl]-3-(phenylmethoxy)-4H-pyran-4-one is an intermediate in the synthesis of Dolutegravir, a second generation HIV-1 integrase strand transfer inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2-styryl-pyran-4-one can be achieved through a series of organic reactions:

    Formation of Benzyl Bromide: Benzyl bromide is reacted with ethyl pyruvate to form benzyl ethyl pyruvate.

    Cyclization: Benzyl ethyl pyruvate undergoes cyclization with 4-chloropyran to yield benzyl-4H-pyran-4-one.

    Styryl Substitution: The final step involves the reaction of benzyl-4H-pyran-4-one with phenylacetylene to produce this compound[][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-2-styryl-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce benzyl alcohol .

Scientific Research Applications

3-Benzyloxy-2-styryl-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-2-styryl-pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In cancer cells, it may interfere with cell signaling pathways, leading to reduced cell proliferation and induced apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxy-2-styryl-pyridine-4-one
  • 3-Benzyloxy-2-styryl-quinoline-4-one
  • 3-Benzyloxy-2-styryl-isoquinoline-4-one

Uniqueness

3-Benzyloxy-2-styryl-pyran-4-one stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it has a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]-3-phenylmethoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-18-13-14-22-19(12-11-16-7-3-1-4-8-16)20(18)23-15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNZXGRTBJGQGT-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(OC=CC2=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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